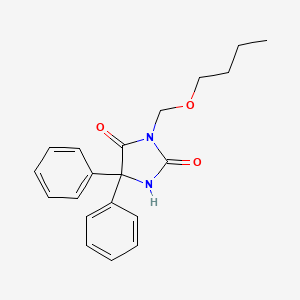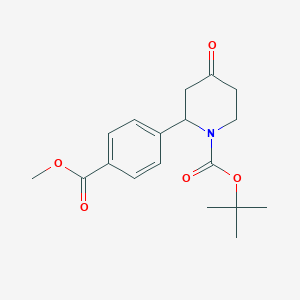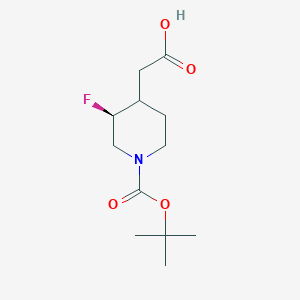
Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a sulfonamide linkage, making it a subject of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting from readily available precursors. One common method includes the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the oxadiazole ring, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral activity and is used in agricultural applications.
Uniqueness
Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- stands out due to its unique combination of functional groups, which confer a wide range of biological activities and chemical reactivity. This makes it a valuable compound for diverse scientific and industrial applications .
特性
CAS番号 |
160857-64-7 |
|---|---|
分子式 |
C21H20ClN5O4S |
分子量 |
473.9 g/mol |
IUPAC名 |
N-[4-[[4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,6-dihydro-2H-pyridin-1-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H20ClN5O4S/c1-14(28)23-18-6-8-19(9-7-18)32(29,30)26-27-12-10-16(11-13-27)21-25-24-20(31-21)15-2-4-17(22)5-3-15/h2-10,26H,11-13H2,1H3,(H,23,28) |
InChIキー |
KUBAWDKHYOSDOA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C3=NN=C(O3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)




![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)



![{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B12937310.png)
